Anticancer agent 211
Overview
Description
Anticancer agent 211 is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Anticancer agent 211 typically involves the reaction of 3-chloroaniline with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Anticancer agent 211 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Anticancer agent 211 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Anticancer agent 211 involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Anticancer agent 211 can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.
1-(2-Ethoxybenzoyl)piperazine: Studied for its potential therapeutic applications and chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.
Properties
CAS No. |
314022-97-4 |
---|---|
Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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